Cas no 4430-49-3 (Isothiocyanatophenyl sulfone)

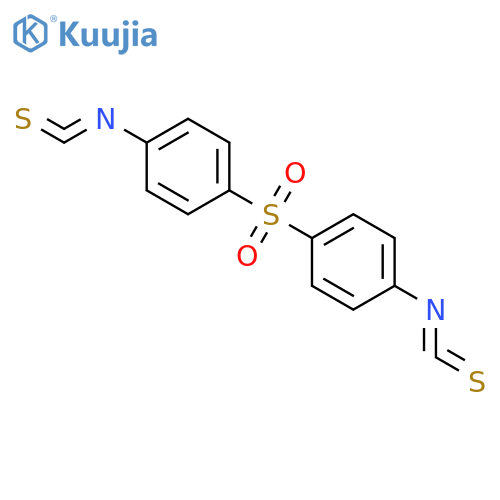

Isothiocyanatophenyl sulfone structure

商品名:Isothiocyanatophenyl sulfone

Isothiocyanatophenyl sulfone 化学的及び物理的性質

名前と識別子

-

- Isothiocyanatophenyl sulfone

- 1-isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene

- NSC 140913

- FT-0623041

- bis(4-isothiocyanatophenyl) sulphone

- NSC140913

- A826537

- 1,1'-Sulfonylbis(4-isothiocyanatobenzene)

- Isothiocyanic acid, sulfonyldi-p-phenylene ester

- SCHEMBL483832

- 1-isothiocyanato-4-(4-isothiocyanatophenyl)sulfonyl-benzene

- 1-Isothiocyanato-4-[(4-isothiocyanatophenyl)sulfonyl]benzene #

- 1-isothiocyanato-4-((4-isothiocyanatophenyl)sulfonyl)benzene

- DTXSID70301076

- PQCJXOVOHXALIO-UHFFFAOYSA-N

- NSC-140913

- 4430-49-3

- AKOS024411944

-

- MDL: MFCD00041098

- インチ: InChI=1S/C14H8N2O2S3/c17-21(18,13-5-1-11(2-6-13)15-9-19)14-7-3-12(4-8-14)16-10-20/h1-8H

- InChIKey: PQCJXOVOHXALIO-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S)N=C=S

計算された属性

- せいみつぶんしりょう: 331.97500

- どういたいしつりょう: 331.975

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 497

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 131A^2

- 疎水性パラメータ計算基準値(XlogP): 5.1

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 187 °C

- ふってん: 547.4±35.0 °C at 760 mmHg

- フラッシュポイント: 284.8±25.9 °C

- 屈折率: 1.668

- PSA: 131.42000

- LogP: 5.06880

- じょうきあつ: 0.0±1.4 mmHg at 25°C

Isothiocyanatophenyl sulfone セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: S26-S36/37/39

- セキュリティ用語:S26;S36/37/39

- リスク用語:R20/22; R36/37/38

- 危険レベル:IRRITANT-HARMFUL

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Isothiocyanatophenyl sulfone 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Isothiocyanatophenyl sulfone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I048075-500mg |

Isothiocyanatophenyl sulfone |

4430-49-3 | 500mg |

$ 75.00 | 2022-06-04 | ||

| Fluorochem | 008994-1g |

Isothiocyanatophenyl sulfone |

4430-49-3 | 1g |

£45.00 | 2022-03-01 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-286032-1 g |

Isothiocyanatophenyl sulfone, |

4430-49-3 | 1g |

¥451.00 | 2023-07-11 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056573-1g |

Isothiocyanatophenyl sulfone |

4430-49-3 | 1g |

730.0CNY | 2021-07-10 | ||

| TRC | I048075-250mg |

Isothiocyanatophenyl sulfone |

4430-49-3 | 250mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056573-5g |

Isothiocyanatophenyl sulfone |

4430-49-3 | 5g |

1672CNY | 2021-05-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-286032-1g |

Isothiocyanatophenyl sulfone, |

4430-49-3 | 1g |

¥451.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-286032A-5g |

Isothiocyanatophenyl sulfone, |

4430-49-3 | 5g |

¥1045.00 | 2023-09-05 | ||

| A2B Chem LLC | AG22789-10g |

ISOTHIOCYANATOPHENYL SULFONE |

4430-49-3 | 10g |

$290.00 | 2024-04-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056573-5g |

Isothiocyanatophenyl sulfone |

4430-49-3 | 5g |

1672.0CNY | 2021-07-10 |

Isothiocyanatophenyl sulfone 関連文献

-

1. Rapid synthesis of 2-cyanobenzothiazole, isothiocyanate and cyanoformanilide derivatives of dapsoneThierry Besson,Jér?me Guillard,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 2000 563

4430-49-3 (Isothiocyanatophenyl sulfone) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 307-59-5(perfluorododecane)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 857369-11-0(2-Oxoethanethioamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量